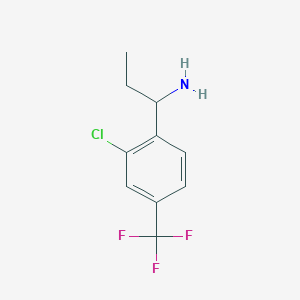

1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine

Description

1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine is a synthetic aromatic amine featuring a propylamine backbone substituted at the phenyl ring with chlorine (Cl) at the 2-position and a trifluoromethyl (CF₃) group at the 4-position. Its structure combines electron-withdrawing substituents (Cl and CF₃) with a three-carbon alkylamine chain, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5,9H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMACIVZGYUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine typically involves the reaction of 2-chloro-4-trifluoromethylbenzene with propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- 1-(2-Chlorophenyl)ethanamine hydrochloride (CAS 856629-37-3): Features a shorter ethylamine chain and lacks the CF₃ group .

- 1-(3-Chloro-2-fluorophenyl)ethane-1-amine hydrochloride (CAS 1956371-30-4): Substitutes Cl and F at adjacent positions with an ethylamine chain .

- Compounds with propylamine linkers and varied aryl groups : Examples from include derivatives with fluor-, chloro-, and trifluoromethyl-substituted phenyl rings.

Substituent Impact :

- Electron-withdrawing groups (EWGs) : The Cl and CF₃ groups in the target compound enhance electrophilicity and metabolic stability compared to electron-donating groups (e.g., methyl). For instance, SAR studies show CF₃-substituted propylamine derivatives exhibit IC₅₀ values of 0.96–0.99 µM in RAF kinase inhibition assays, outperforming methyl- or bromo-substituted analogs .

Chain Length and Bioactivity

- Propylamine vs. ethylamine : Propylamine-linked compounds demonstrate superior activity due to optimal chain length for target binding. For example, in RAF kinase inhibitors, propylamine analogs (IC₅₀: ~1 µM) outperform ethylamine counterparts (IC₅₀: >2 µM) .

- Branched vs. linear chains : highlights that branched chains (e.g., 3-methoxypropylamine) reduce synthetic yields (47%) compared to linear propylamine derivatives, suggesting conformational trade-offs .

Table 1: Comparative Data for Propylamine Derivatives

Biological Activity

1-(2-Chloro-4-trifluoromethyl-phenyl)-propylamine is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propylamine moiety. These functional groups contribute to its unique chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈ClF₃N |

| Molecular Weight | 221.62 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

The biological activity of this compound may involve interactions with various biological macromolecules, such as receptors and enzymes. The presence of the electron-withdrawing trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Potential Targets

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown activity modulating nAChRs, indicating potential for neuropharmacological effects.

- Enzymatic Pathways : The compound may influence specific enzymatic pathways, leading to altered physiological responses.

Biological Activity

Recent studies have evaluated the biological effects of this compound in various contexts:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Case Studies

- Antichlamydial Activity : In a study examining related compounds, certain derivatives displayed significant activity against Chlamydia species, suggesting that this compound could also possess similar properties based on structural similarities .

- Neuropharmacological Effects : Compounds with similar amine structures have been investigated for their effects on neurotransmitter systems, particularly in modulating nAChRs, which are implicated in cognitive functions and neurodegenerative diseases .

Toxicity and Safety Profile

Preliminary assessments suggest that compounds within this chemical class may exhibit low toxicity towards human cells. However, comprehensive toxicity studies are necessary to establish safety profiles for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.